

# The Role of Sonlicromanol Hydrochloride in Mitochondrial Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Sonlicromanol hydrochloride |           |
| Cat. No.:            | B15613611                   | Get Quote |

Executive Summary: Primary Mitochondrial Diseases (PMD) are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficits, increased reactive oxygen species (ROS), and inflammation.[1][2][3] With limited approved therapies, there is a significant unmet medical need.[4][5][6] Sonlicromanol (KH176) is a clinical-stage, orally administered small molecule emerging as a promising disease-modifying therapy.[4][7] It operates through a unique triple mode of action, targeting the core pathological mechanisms of mitochondrial disease: modulating both reductive and oxidative distress and exerting anti-inflammatory effects.[3][8] This technical guide provides an in-depth overview of Sonlicromanol's mechanism of action, supported by preclinical and clinical data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

#### **Introduction to Mitochondrial Disease**

Mitochondria are central to cellular metabolism, with the oxidative phosphorylation (OXPHOS) system being the primary generator of ATP.[9] Genetic defects in mitochondrial or nuclear DNA can impair OXPHOS function. A common mutation, m.3243A>G in the mitochondrial MT-TL1 gene, is associated with a spectrum of disorders, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), and Maternally Inherited Diabetes and Deafness (MIDD).[4][6][10]

The consequences of OXPHOS dysfunction extend beyond energy depletion. The disruption of the electron transport chain enhances the production of ROS, leading to oxidative distress, and



alters the cellular redox state, causing reductive distress.[2][6][10] This redox imbalance triggers damaging lipid peroxidation and inflammatory cascades, contributing to the progressive, multi-systemic nature of these diseases.[2][9] Therapeutic strategies are increasingly focused on mitigating these downstream consequences.

## Sonlicromanol (KH176): An Overview

Sonlicromanol (hydrochloride), also known as KH176, is a blood-brain barrier permeable, orally available small molecule derived from Trolox.[11][12] It is being developed by Khondrion as a potential first-in-class therapy for PMD.[4][7] The therapeutic effects of Sonlicromanol are largely attributed to its active metabolite, KH176m.[1][13] The drug has received Orphan Drug Designation in Europe and the US for several mitochondrial disorders, including MELAS, Leigh disease, and MIDD.[3][7][9]

#### **Mechanism of Action**

Sonlicromanol is distinguished by a multi-modal mechanism that addresses the core pathological consequences of mitochondrial dysfunction.[14][15] This "triple mode of action" involves the modulation of cellular redox status and inflammation.[3][9]

## **Multi-Modal Therapeutic Strategy**

Dysfunctional mitochondria lead to a pathological cascade involving increased ROS, altered redox balance, and inflammation. Sonlicromanol's active metabolite, KH176m, intervenes at critical points in this cascade. It directly scavenges ROS, activates the cell's endogenous antioxidant systems, and suppresses a key enzyme in the inflammatory pathway.[1][2][9][13]





Click to download full resolution via product page

**Caption:** Overview of Sonlicromanol's triple mode of action.

## **Redox Modulation: The Anti-Inflammatory Pathway**

A key component of Sonlicromanol's action is its anti-inflammatory effect, achieved through the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][5] In states of oxidative stress, elevated ROS levels trigger the overproduction of prostaglandin E2 (PGE2), a potent inflammatory mediator.[1] KH176m directly inhibits mPGES-1 activity, blocking this inflammatory cascade.[1][6] This also disrupts a positive feedback loop where PGE2 would otherwise increase the transcription of mPGES-1.[1]





Click to download full resolution via product page

**Caption:** Sonlicromanol's anti-inflammatory mechanism.

## **Redox Activation: The Antioxidant Pathway**

Beyond direct ROS scavenging, KH176m enhances the cell's endogenous antioxidant defenses by activating the thioredoxin/peroxiredoxin system.[1][2][9] This system is crucial for detoxifying peroxides, particularly hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). KH176m boosts the activity of peroxiredoxin enzymes, which reduce H<sub>2</sub>O<sub>2</sub> to water, thereby restoring the cellular redox balance and protecting against oxidative damage.[1][13][16]





Click to download full resolution via product page

Caption: Activation of the Thioredoxin/Peroxiredoxin system.

## **Prevention of Ferroptosis**

Sonlicromanol has been shown to prevent ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[2][3] By activating the peroxiredoxin machinery and reducing ROS, Sonlicromanol attenuates the lipid peroxidation that is a hallmark of both mitochondrial disease and ferroptosis, thereby protecting cells from this death pathway.[2][13]

#### **Preclinical Evidence**

The therapeutic potential of Sonlicromanol has been evaluated in several preclinical models, demonstrating its ability to counteract the consequences of mitochondrial dysfunction.

### In Vivo & Ex Vivo Models

• Leigh Disease Model: In Ndufs4-/- mice, a model for Leigh disease with Complex I deficiency, long-term Sonlicromanol treatment improved motor performance (rotarod and gait), reduced retinal ganglion cell degeneration, and increased lifespan.[11][13] It also



preserved the microstructural coherence of the brain's external capsule by reducing lipid peroxidation.[2]

 Cardiac Ischemia-Reperfusion (IR) Injury Model: In an ex vivo Langendorff-perfused mouse heart model, the active metabolite KH176m demonstrated cardioprotective effects against short-duration ischemia.[13][16]

## **Data Presentation: Preclinical Efficacy**

The following tables summarize key quantitative findings from preclinical studies.

Table 1: Efficacy of KH176m in a Cardiac Ischemia-Reperfusion Model[13][16]

| Parameter                               | Control (Saline) | 10 μM KH176m  | Outcome                                        |
|-----------------------------------------|------------------|---------------|------------------------------------------------|
| LDH Release<br>(U/min/GWW)              | 0.8 ± 0.5        | 0.2 ± 0.2     | Robust reduction in cell death marker          |
| Infarct Size (%)                        | 31 ± 20          | 15 ± 8        | Significant reduction in tissue damage         |
| Cytochrome C<br>Release<br>(ng/min/GWW) | 790.8 ± 453.6    | 168.0 ± 151.9 | Marked decrease in mitochondrial damage marker |

Data from a model of short (20 min) ischemia followed by reperfusion.

Table 2: In Vivo Dosing in a Leigh Disease Mouse Model[11]

| Animal Model Dosa | ge Administration | Key Results |
|-------------------|-------------------|-------------|
|-------------------|-------------------|-------------|

| Ndufs4-/- mice | 10 mg/kg | IP, daily (32 days) | Improved rotarod/gait performance, reduced retinal degeneration |

## **Experimental Protocol: Langendorff-Perfused Heart Model**



This ex vivo protocol was used to assess the cardioprotective effects of KH176m against IR injury.[13][16]

- Heart Isolation: Hearts from C56BI/6N mice are isolated and mounted on a Langendorff apparatus.
- Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.
- Treatment: Following equilibration, hearts are treated with saline (control) or 10 μM KH176m for 20 minutes prior to ischemia and during the first 30 minutes of reperfusion.
- Ischemia-Reperfusion: Global ischemia is induced for a "short" (20 min) or "long" (30 min) duration, followed by 60 minutes of reperfusion.
- Outcome Measures:
  - Cardiac Function: Monitored throughout the experiment.
  - Cell Death: Lactate dehydrogenase (LDH) release into the coronary effluent is measured as a marker of necrosis.
  - Mitochondrial Damage: Cytochrome C (CytC) release is quantified.
  - Oxidative Stress: 4-hydroxy-2-nonenal (4-HNE) protein adducts are measured in homogenized ventricular tissue as a marker of lipid peroxidation.

## **Clinical Development Program**

Sonlicromanol is one of the most clinically advanced drug candidates for PMD, having undergone multiple clinical trials.[4][7][17]

### **Overview of Clinical Trials**

- Phase I: A first-in-human, randomized controlled trial in healthy male volunteers established a favorable safety, tolerability, and pharmacokinetic profile.[1][9]
- Phase IIa (KHENERGY): This study in adults with the m.3243A>G mutation confirmed the safety and tolerability of a 100 mg twice-daily dose and showed positive signals on cognition



and mood.[1][8][9]

- Phase IIb (KHENERGYZE/KHENEREXT): A comprehensive program in adults with the m.3243A>G mutation, consisting of a dose-finding randomized controlled trial (RCT) followed by a 52-week open-label extension (EXT).[6][18][19][20]
- Phase II (KHENERGYC): A study evaluating the safety and efficacy of Sonlicromanol in children with genetically confirmed PMD and motor symptoms.[3][9]
- Phase III (KHENERFIN): Following FDA clearance, a pivotal Phase 3 trial is planned to further assess Sonlicromanol in adult patients with the m.3243A>G mutation.[4][5][12]

#### **Phase IIb Clinical Trial Workflow**

The Phase IIb program was designed to select an optimal dose and evaluate long-term safety and efficacy. It featured a three-way crossover RCT followed by an open-label extension for participants who completed the initial trial.[6][20]





Click to download full resolution via product page

Caption: Workflow of the Phase IIb clinical program.



## **Clinical Efficacy & Safety Data**

Sonlicromanol was well-tolerated in the Phase IIb program for up to one year, with a favorable benefit/risk ratio.[19][20] While the primary endpoint of the RCT (a measure of attention) did not reach statistical significance in the overall population, treatment effects were observed in patients with more severe symptoms at baseline.[6][21] The long-term, open-label extension study showed more pronounced and clinically meaningful improvements across multiple domains.[2][18][20]

Table 3: Statistically Significant Outcomes from Phase IIb Open-Label Extension Study[2][20]

| Outcome Measure           | Domain          | P-value    | Interpretation                              |
|---------------------------|-----------------|------------|---------------------------------------------|
| TAP (with alarm)          | Attention       | P = 0.0102 | Improvement in attentional performance      |
| TAP (without alarm)       | Attention       | P = 0.0047 | Improvement in attentional performance      |
| BDI (somatic)             | Mood/Depression | P = 0.0261 | Reduction in somatic depressive symptoms    |
| SF12 (physical component) | Quality of Life | P = 0.0008 | Improvement in physical health component    |
| RAND-SF-36 (pain domains) | Pain            | P = 0.0105 | Improvement in 7 of 9 pain-related domains  |
| Neuro-QoL (Fatigue)       | Fatigue         | P = 0.0036 | Reduction in fatigue                        |
| mini-BESTest              | Balance         | P = 0.0009 | Improvement in balance control              |
| EQ-5D-5L (VAS)            | Quality of Life | P = 0.0213 | Improvement in self-<br>rated health status |



TAP: Test of Attentional Performance; BDI: Beck Depression Inventory; SF12/SF-36: Short Form Health Survey; Neuro-QoL: Quality of Life in Neurological Disorders; mini-BESTest: mini-Balance Evaluation Systems Test; EQ-5D-5L: EuroQol 5-Dimension 5-Level.

#### **Pharmacokinetics**

Pharmacokinetic (PK) data from clinical trials have been consistent, demonstrating rapid absorption and predictable exposure.

Table 4: Pharmacokinetic Parameters of Sonlicromanol[9]

| Parameter                        | Value     | Description                             |
|----------------------------------|-----------|-----------------------------------------|
| Tmax (Time to max concentration) | ~2 hours  | Rapid oral absorption                   |
| Half-life (Sonlicromanol)        | ~9 hours  | Suitable for twice-daily dosing         |
| Half-life (Active Metabolite)    | ~15 hours | Sustained exposure to the active moiety |

| Steady State | Reached within 3 days | Predictable accumulation with multiple dosing |

# Experimental Protocol: Phase IIb Randomized Controlled Trial (KHENERGYZE)

This protocol outlines the design of the core dose-finding study.[6][20]

- Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
- Patient Population: 27 adult patients with genetically confirmed m.3243A>G mutation.
- Randomization & Treatment: Patients were randomized (1:1:1) to one of three treatment sequences. Each sequence consisted of three 28-day treatment periods where patients received Sonlicromanol 100 mg BID, Sonlicromanol 50 mg BID, or a matching placebo BID.
- Washout Period: A washout period of at least two weeks separated each treatment period to minimize carryover effects.



- Primary Endpoint: The change from placebo in the attentional domain score of cognitive functioning (Cogstate visual identification test).
- Secondary Endpoints: A range of secondary and exploratory outcome measures were assessed, including other cognitive tests, patient- and clinician-reported outcomes on mood, fatigue, pain, and quality of life.
- Safety Monitoring: Adverse events, ECGs, and clinical laboratory tests were monitored throughout the study.

#### **Conclusion and Future Directions**

**Sonlicromanol hydrochloride** represents a rationally designed therapeutic candidate for primary mitochondrial diseases. Its unique, multi-modal mechanism of action directly targets the central pathological consequences of OXPHOS dysfunction—oxidative stress, reductive stress, and inflammation.[3][6][8] Preclinical studies have validated its mechanism and demonstrated efficacy in relevant disease models.[2][13]

The clinical development program, particularly the Phase IIb trial, has established a favorable long-term safety profile and demonstrated clinically meaningful improvements in patient-relevant domains like fatigue, pain, mood, and quality of life, especially with prolonged treatment.[12][18][20] These encouraging results have paved the way for a pivotal Phase III trial, which will be critical in determining Sonlicromanol's role as a potentially transformative, disease-modifying therapy for patients with mitochondrial disease.[5][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sonlicromanol Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]

### Foundational & Exploratory





- 3. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Testing sonlicromanol for mitochondrial disease Radboudumc [radboudumc.nl]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Khondrion | Our science [khondrion.com]
- 9. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms ("KHENERGYC") PMC [pmc.ncbi.nlm.nih.gov]
- 10. wms-site.com [wms-site.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 13. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Sonlicromanol used for? [synapse.patsnap.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khondrion announces publication in Brain of integrated Phase 2b program demonstrating disease-modifying potential of sonlicromanol in primary mitochondrial disease - BioSpace [biospace.com]
- 18. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 19. labiotech.eu [labiotech.eu]
- 20. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]



 To cite this document: BenchChem. [The Role of Sonlicromanol Hydrochloride in Mitochondrial Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613611#the-role-of-sonlicromanol-hydrochloride-in-mitochondrial-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com